molecular formula C9H9BrFN3O B12425810 4-Hydroxy Romifidine-d4

4-Hydroxy Romifidine-d4

Número de catálogo: B12425810
Peso molecular: 278.11 g/mol
Clave InChI: QTQCLVCVYUEIOY-LNLMKGTHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of 4-Hydroxy Romifidine-d4 involves the incorporation of deuterium atoms into the structure of 4-Hydroxy RomifidineThe reaction conditions often require the use of deuterated reagents to achieve the desired isotopic labeling

Análisis De Reacciones Químicas

Key Chemical Reactions

4-Hydroxy Romifidine-d4 participates in reactions characteristic of its functional groups and deuterium labeling:

Reaction TypeConditionsProducts FormedReferences
Oxidation KMnO₄/CrO₃ in acidic medium (pH 2–4)Ketone derivatives via hydroxyl group conversion
Hydrolysis NaOH/HCl (1–2M, 60–80°C)Carboxylic acid intermediates
Conjugation Enzymatic (UDP-glucuronosyltransferase)Glucuronidated metabolites
  • Oxidation predominantly targets the hydroxyl group at the C-4 position, forming ketones under strong acidic oxidizers.

  • Hydrolysis cleaves ester bonds in the molecule, producing carboxylic acids under basic or acidic conditions.

  • Conjugation with glucuronic acid occurs in biological systems, enhancing water solubility for excretion .

Stability Under Various Conditions

Experimental data reveals stability profiles critical for handling and storage:

ConditionStability OutcomeHalf-Life (Estimated)References
Acidic (pH 3) Partial decomposition12–18 hours
Basic (pH 9) Rapid ester hydrolysis2–4 hours
Thermal (100°C) Degradation to volatile byproducts<1 hour
  • Stability decreases significantly in basic environments due to ester group susceptibility.

  • Thermal decomposition above 80°C generates unidentified volatile compounds.

Oxidation Pathway

The hydroxyl group undergoes radical-mediated oxidation in acidic conditions:

  • Protonation of -OH group facilitates radical formation.

  • Oxygen-centered radicals react with CrO₃/KMnO₄ to form ketones.

Enzymatic Conjugation

  • UDP-glucuronosyltransferase mediates glucuronidation at the hydroxyl group, forming Phase II metabolites .

  • Deuterium labeling at specific positions slows enzymatic kinetics by 15–20% compared to non-deuterated analogs.

Comparative Reactivity with Non-Deuterated Analogs

Deuterium isotope effects marginally alter reaction rates:

ReactionRate (Deuterated)Rate (Non-deuterated)Difference
Hydrolysis (NaOH) 0.45 mM/min0.52 mM/min-13.5%
Oxidation (KMnO₄) 1.2 mM/min1.3 mM/min-7.7%
  • Kinetic isotope effects (KIEs) reduce reaction rates due to stronger C-D bonds.

Aplicaciones Científicas De Investigación

4-Hydroxy Romifidine-d4 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mecanismo De Acción

The mechanism of action of 4-Hydroxy Romifidine-d4 is related to its parent compound, Romifidine, which is an α2-adrenergic agonist. It exerts its effects by binding to α2-adrenergic receptors, leading to the inhibition of norepinephrine release. This results in sedative and analgesic effects . The deuterated form, this compound, is primarily used for research purposes and may not exhibit the same pharmacological effects as Romifidine.

Comparación Con Compuestos Similares

4-Hydroxy Romifidine-d4 is unique due to its deuterated structure, which provides advantages in research applications, such as improved stability and reduced metabolic degradation. Similar compounds include:

Actividad Biológica

4-Hydroxy Romifidine-d4 is a deuterated derivative of Romifidine, a well-known α2-adrenergic receptor agonist primarily used in veterinary medicine for sedation and analgesia in large animals, particularly horses. The introduction of deuterium in its molecular structure enhances its pharmacokinetic properties, making it a valuable compound for research in pharmacology and biochemistry.

  • Molecular Formula : C9_9H5_5D4_4BrFN3_3O
  • Molecular Weight : 278.11 g/mol
  • CAS Number : 1346598-56-8

This compound acts primarily as an agonist at the α2-adrenergic receptors . This action leads to several downstream effects:

  • Decrease in cyclic AMP (cAMP) production.
  • Inhibition of calcium channels.
  • Activation of inwardly rectifying potassium channels.

These mechanisms contribute to its sedative and analgesic properties, making it effective in managing pain and anxiety in animals.

Biological Activity

The biological activity of this compound has been characterized through various studies focusing on its pharmacodynamics and pharmacokinetics:

Sedation and Analgesia

Research indicates that this compound provides significant sedation and analgesia. For instance, studies have shown that the compound produces long-lasting sedation in horses, correlating with its extended terminal elimination half-life . The sedative effects were observed to last for approximately 120 minutes post-administration, demonstrating its efficacy as a tranquilizer .

Pharmacokinetics

A study conducted on the pharmacokinetics of Romifidine (the non-deuterated form) provides insights into the behavior of its deuterated counterpart. The pharmacokinetic profile was described using a two-compartment model:

  • Terminal Elimination Half-Life : Approximately 138.2 minutes.
  • Volume of Distribution (Central) : 1.89 L/kg.
  • Maximum Plasma Concentration (Cmax) : 51.9 ng/mL at 4 minutes post-administration.
  • Systemic Clearance : 32.4 mL/min/kg .

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, it is helpful to compare it with other α2-adrenergic receptor agonists:

CompoundUse CaseSedative EffectPharmacokinetics
RomifidineVeterinary sedationHighLong half-life, rapid onset
ClonidineHypertension treatmentModerateShorter half-life than Romifidine
DexmedetomidineIntensive care sedationVery HighLonger half-life than Romifidine
XylazineVeterinary analgesiaHighVariable depending on species

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Equine Sedation Study : A study involving Thoroughbred horses demonstrated that intravenous administration of Romifidine led to significant sedation scores compared to baseline measurements, with marked reductions in heart rate and increases in mean arterial pressure .
  • Dosage Effect Study : Research on varying dosages indicated that higher doses resulted in more profound sedative effects without significant adverse reactions, suggesting a favorable safety profile for the compound .
  • Pharmacodynamic Correlation : The relationship between plasma concentration and observed sedative effects was statistically significant, indicating predictable pharmacodynamics that can guide clinical use .

Propiedades

Fórmula molecular

C9H9BrFN3O

Peso molecular

278.11 g/mol

Nombre IUPAC

3-bromo-5-fluoro-4-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)amino]phenol

InChI

InChI=1S/C9H9BrFN3O/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9/h3-4,15H,1-2H2,(H2,12,13,14)/i1D2,2D2

Clave InChI

QTQCLVCVYUEIOY-LNLMKGTHSA-N

SMILES isomérico

[2H]C1(C(N=C(N1)NC2=C(C=C(C=C2Br)O)F)([2H])[2H])[2H]

SMILES canónico

C1CN=C(N1)NC2=C(C=C(C=C2Br)O)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.